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Compound of Interest

Compound Name: BGG463

Cat. No.: B15591037 Get Quote

A comprehensive review of the multi-targeted kinase inhibitor Dasatinib is provided below,

including its mechanism of action, target profile, and supporting experimental data. A direct

comparative analysis with BGG463 is not possible at this time due to the limited availability of

public data on the latter compound.

Initial research indicates that BGG463, also known as NVP-BGG463, was developed through a

rational 'hybrid design' approach.[1] Its proposed mechanism involves disrupting the

hydrophobic spine assembly of target kinases, locking them in an inactive "DFG-out"

conformation, a mechanism it shares with imatinib.[1] However, detailed information regarding

its specific kinase targets, inhibitory concentrations, and data from preclinical or clinical studies

is not readily available in the public domain.

In contrast, dasatinib is a well-characterized, FDA-approved medication used in the treatment

of specific types of leukemia.[2][3] This guide will now focus on providing a detailed analysis of

dasatinib for researchers, scientists, and drug development professionals.

Dasatinib: A Multi-Targeted Tyrosine Kinase
Inhibitor
Dasatinib, sold under the brand name Sprycel, is a potent, orally available small molecule

inhibitor that targets multiple tyrosine kinases.[2][4] It is primarily indicated for the treatment of

Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute

lymphoblastic leukemia (ALL).[2][3][4]
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Mechanism of Action
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of target

kinases.[5] This action blocks the phosphorylation of downstream substrates, thereby

interrupting the signaling pathways that drive cancer cell proliferation and survival.[5] A key

feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL

kinase domain, which distinguishes it from first-generation inhibitors like imatinib that primarily

recognize the inactive conformation.[4][5][6] This dual-binding capability contributes to its

efficacy against many imatinib-resistant mutations.[4][6]

Target Profile
Dasatinib is known for its broad target profile, inhibiting a range of kinases at nanomolar

concentrations. Its primary targets include:

BCR-ABL: The fusion protein central to the pathogenesis of Ph+ leukemias.[4][5] Dasatinib is

reported to be 325 times more potent than imatinib in inhibiting the BCR-ABL tyrosine kinase

in vitro.[6]

SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN, which are involved in

various cellular processes like proliferation, migration, and survival.[4][5]

c-KIT: A receptor tyrosine kinase implicated in various cancers.[4]

Ephrin (EPH) Receptors: Such as EPHA2.[4]

Platelet-Derived Growth Factor Receptor (PDGFR)β: A key player in angiogenesis and cell

growth.[4]

The broad specificity of dasatinib, while contributing to its efficacy, also presents potential for

off-target effects.[7]

Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of dasatinib against various kinases, as

reported in publicly available data.
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Kinase Target IC50 (nM) Assay Type Reference

BCR-ABL <1 Cell-based [8]

SRC 0.5 Biochemical [7]

LCK 1.1 Biochemical [7]

YES 0.4 Biochemical [7]

FYN 0.2 Biochemical [7]

c-KIT 5 Cell-based [4]

PDGFRβ 28 Biochemical [4]

EPHA2 30 Biochemical [4]

Note: IC50 values can vary depending on the specific experimental conditions and assay

format.

Signaling Pathway Inhibition by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are

constitutively activated in cancer cells. The diagram below illustrates the primary signaling

cascades targeted by dasatinib.
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Caption: Dasatinib inhibits multiple oncogenic signaling pathways.

Experimental Protocols
To facilitate the replication and validation of findings, this section outlines typical methodologies

used to assess the activity of kinase inhibitors like dasatinib.

Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a

purified kinase.

Workflow:
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1. Prepare reaction mix:
- Purified Kinase

- Substrate
- ATP

2. Add Dasatinib
(or other inhibitor) 3. Incubate at 37°C 4. Measure kinase activity

(e.g., phosphorylation of substrate) 5. Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Steps:

Reagents: Purified recombinant kinase, specific peptide substrate, ATP, and the test

compound (dasatinib).

Procedure: The kinase, substrate, and varying concentrations of dasatinib are pre-incubated

in a reaction buffer. The reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is measured. This can be done using various methods, such as

radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based

detection (e.g., ELISA).

Data Analysis: The percentage of kinase inhibition is calculated for each dasatinib

concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based)
This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Workflow:

1. Seed cancer cells
in 96-well plates

2. Treat with varying
concentrations of Dasatinib 3. Incubate for 72 hours 4. Add viability reagent

(e.g., MTT, CellTiter-Glo)
5. Measure signal

(absorbance/luminescence) 6. Calculate GI50/IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15591037?utm_src=pdf-custom-synthesis
https://clinicaltrials.gov/study/NCT02130557
https://www.beonemedinfo.com/CongressDocuments/Gui%C3%A8ze_BGB-16673-101_SFH_Presentation_2024.pdf
https://clinicaltrials.gov/study/NCT05006716
https://medinfo.boehringer-ingelheim.com/us/research-development/clinical-trials/details/nct06769048
https://medinfo.boehringer-ingelheim.com/us/research-development/clinical-trials/details/nct06769048
https://pubmed.ncbi.nlm.nih.gov/22188813/
https://pubmed.ncbi.nlm.nih.gov/22188813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10599287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10599287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10133194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10133194/
https://www.benchchem.com/product/b15591037#comparative-analysis-of-bgg463-and-dasatinib
https://www.benchchem.com/product/b15591037#comparative-analysis-of-bgg463-and-dasatinib
https://www.benchchem.com/product/b15591037#comparative-analysis-of-bgg463-and-dasatinib
https://www.benchchem.com/product/b15591037#comparative-analysis-of-bgg463-and-dasatinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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